![molecular formula C16H18N2OS2 B5644800 1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5644800.png)
1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 5-substituted 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones, involves reactions between specific esters and phenyl isothiocyanate in the presence of sodium hydride in DMF, yielding high-quality products. These processes can lead to compounds with significant biological activities, including anti-inflammatory and antiarrhythmic effects (Ranise et al., 1994).
Molecular Structure Analysis
X-ray structural studies provide insight into the polymorphism of related compounds, such as (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone. These studies reveal different crystalline forms and conformational features that contribute to the stability of various polymorphs (Miyamae et al., 1991).
Chemical Reactions and Properties
The reactivity of thioxopyrimidines, for instance, plays a crucial role in heterocyclic synthesis. Their reactions with different reagents under varying conditions can lead to a wide range of heterocyclic compounds with novel structures and potential biological activities (Ho & Yao, 2013).
Physical Properties Analysis
Dihydropyrimidinone derivatives, for example, can be synthesized using ultrasonic irradiation, which offers excellent yields in short reaction times. These methods highlight the importance of innovative synthetic approaches in optimizing the physical properties of such compounds (Darehkordi & Ghazi, 2015).
Chemical Properties Analysis
The chemical properties, including acid-base behavior and complex-forming abilities of pyrimidinones and their thione analogs, have been extensively studied. These investigations provide valuable insights into their reactivity and potential applications in various chemical domains (Pod''yachev et al., 1994).
properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)-6-methyl-4-methylsulfanyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-9-6-7-10(2)13(8-9)18-11(3)14(12(4)19)15(21-5)17-16(18)20/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIFJHSEMPWUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=NC2=S)SC)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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